molecular formula C8H8ClN3 B13038731 (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine

(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine

Cat. No.: B13038731
M. Wt: 181.62 g/mol
InChI Key: BLXZRYWMAXIUSS-UHFFFAOYSA-N
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Description

(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine is a heterocyclic compound that features a chloro-substituted imidazo[1,2-a]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine typically involves the reaction of 2-aminopyridine with α-bromoketones under controlled conditions. One common method involves the use of N,N-dimethylformamide dimethyl acetate (DMF-DMA) as a solvent and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction proceeds through a two-step one-pot process, where the intermediate is formed and subsequently condensed with the electrophile to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation using tert-butyl hydroperoxide (TBHP) or transition metal catalysts.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with various functional groups, while substitution reactions can produce a wide range of substituted imidazo[1,2-a]pyridines .

Mechanism of Action

The mechanism of action of (7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, influencing biological processes through binding and modulation of receptor activity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine is unique due to its specific chloro substitution, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

(7-chloroimidazo[1,2-a]pyridin-2-yl)methanamine

InChI

InChI=1S/C8H8ClN3/c9-6-1-2-12-5-7(4-10)11-8(12)3-6/h1-3,5H,4,10H2

InChI Key

BLXZRYWMAXIUSS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C=C1Cl)CN

Origin of Product

United States

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